4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-oxazole
Description
4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-oxazole is a heterocyclic compound featuring a five-membered oxazole ring substituted with a chloromethyl group at position 4 and a 4-nitrophenyl group at position 2. The oxazole core (C₃H₃NO) provides aromaticity and electronic diversity, while the substituents influence its chemical reactivity, solubility, and biological activity. The 4-nitrophenyl group (–C₆H₄NO₂) contributes to its electron-withdrawing properties, enhancing stability and influencing spectroscopic characteristics .
Properties
IUPAC Name |
4-(chloromethyl)-2-(4-nitrophenyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3/c11-5-8-6-16-10(12-8)7-1-3-9(4-2-7)13(14)15/h1-4,6H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNZYRXCPGOUJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CO2)CCl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00574039 | |
| Record name | 4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00574039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39867-96-4 | |
| Record name | 4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00574039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-oxazole typically involves the reaction of 4-nitrobenzaldehyde with chloroacetonitrile in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate or sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloromethyl group, to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or substituted amines.
Reduction: Formation of 4-(Aminomethyl)-2-(4-nitrophenyl)-1,3-oxazole.
Oxidation: Formation of 4-(Formyl)-2-(4-nitrophenyl)-1,3-oxazole or 4-(Carboxyl)-2-(4-nitrophenyl)-1,3-oxazole.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that oxazole derivatives exhibit significant antitumor properties. The presence of the nitrophenyl group in 4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-oxazole enhances its biological activity against cancer cells. A study demonstrated that compounds containing oxazole rings could inhibit tumor growth in various cancer models, suggesting that this specific compound may also possess similar effects due to its structural characteristics .
Antimicrobial Properties
The compound has shown potential antimicrobial activity. Its ability to inhibit bacterial growth has been investigated, making it a candidate for developing new antibiotics. The chloromethyl group is believed to play a crucial role in enhancing the interaction with microbial targets .
Organic Synthesis
Reagent in Peptide Synthesis
this compound serves as an effective reagent in peptide synthesis. Its high yield during reactions makes it suitable for creating complex peptide structures, which are essential in drug development and biochemistry . The compound's reactivity allows for various coupling reactions, facilitating the construction of diverse peptide sequences.
Building Block for Other Compounds
This oxazole derivative acts as a versatile building block in organic synthesis. It can undergo nucleophilic substitution reactions due to the presence of the chloromethyl group, allowing for the introduction of various functional groups. This property is valuable for synthesizing more complex molecules and exploring structure-activity relationships in drug discovery .
Material Science
Polymer Chemistry
In material science, this compound can be utilized to synthesize polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for applications in coatings and advanced materials .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The nitrophenyl group may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The 4-nitrophenyl group in the target compound provides stronger electron withdrawal than chloro or trifluoromethyl groups, affecting reaction kinetics and spectroscopic profiles.
- Reactivity : The chloromethyl group’s position (4 vs. 2) alters accessibility for nucleophilic substitution. For example, this compound may undergo SN2 reactions more readily than its thiazole counterpart due to steric and electronic factors .
- Biological Activity : Thiazole derivatives (e.g., 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole) exhibit antiviral properties, whereas oxazole analogs are more commonly used as synthetic intermediates or chromophores .
Comparison with Non-Chlorinated Analogs
Key Observations :
- The absence of the chloromethyl group eliminates opportunities for alkylation or polymer formation, restricting applications in drug design .
- Methyl groups enhance steric hindrance but reduce electronic diversity compared to chloromethyl .
Physicochemical and Spectroscopic Properties
| Property | This compound | 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole | 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole |
|---|---|---|---|
| Molecular Weight | 238.63 g/mol | 254.69 g/mol | 261.63 g/mol |
| Melting Point | Not reported | 154.5°C | Not reported |
| Boiling Point | Not reported | 406.2°C | Not reported |
| UV-Vis λₘₐₓ | ~300 nm (nitro group) | Similar to oxazole analogs | Shifted due to –CF₃ |
| Solubility | Low in water; soluble in DMSO, DMF | Moderate in polar aprotic solvents | Highly lipophilic |
| Applications | Synthetic intermediate, materials science | Antiviral agents | Agrochemical intermediates |
| References |
Biological Activity
4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-oxazole is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article provides a detailed overview of its biological activity, including case studies, research findings, and data tables that summarize relevant information.
Chemical Structure and Properties
The chemical structure of this compound features an oxazole ring substituted with a chloromethyl group and a nitrophenyl moiety. This structural configuration is crucial as it influences the compound's reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds containing the oxazole nucleus exhibit a wide range of biological activities, including:
- Anticancer Activity : Many oxazole derivatives show promising cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound has been studied for its potential to inhibit bacterial growth.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activity, which is beneficial in treating chronic inflammatory diseases.
Anticancer Activity
A study highlighted the cytotoxic effects of this compound on several cancer cell lines. The compound demonstrated significant activity against human cervical cancer (HeLa) and colon adenocarcinoma (CaCo-2) cell lines. The IC50 values for these cell lines were reported to be in the micromolar range, indicating moderate potency compared to established chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
The compound's antimicrobial properties were evaluated against various bacteria strains. It exhibited notable inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Substituents on the phenyl ring significantly affect the compound's potency and selectivity. For instance:
- Electron-Withdrawing Groups (EWG) : The introduction of nitro groups at specific positions on the phenyl ring has been shown to enhance anticancer activity.
- Halogen Substituents : Variations with halogen atoms can modulate both cytotoxicity and selectivity towards cancer cell lines .
The proposed mechanism for the anticancer activity involves induction of apoptosis in cancer cells. Western blot analyses indicated that treatment with the compound increased levels of p53 and activated caspase-3 pathways in MCF-7 cells, leading to programmed cell death . Additionally, molecular docking studies suggest strong interactions between the oxazole moiety and key protein targets involved in cancer progression.
Q & A
Q. What are the common synthetic routes for 4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-oxazole, and how can reaction conditions be optimized?
- Methodological Answer : A typical approach involves constructing the oxazole ring via cyclization reactions. For example, chloromethyl groups can be introduced through chlorination of hydroxymethyl intermediates using reagents like phosphorus pentachloride (PCl₅) . The 4-nitrophenyl moiety is often incorporated via nucleophilic substitution or Suzuki-Miyaura coupling. Optimization may involve varying catalysts (e.g., Pd-based catalysts for coupling), solvent systems (polar aprotic solvents like DMF), and temperature (80–120°C). Monitoring intermediates with TLC or HPLC ensures stepwise progression .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 7.5–8.5 ppm for the nitrophenyl group) .
- IR : Peaks at ~1520 cm⁻¹ and ~1350 cm⁻¹ confirm the nitro group; C-Cl stretching appears near 700 cm⁻¹ .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected at m/z 265.03) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coats) due to potential skin/eye irritation .
- Work in a fume hood to avoid inhalation of volatile chlorinated byproducts.
- Store at room temperature in airtight containers away from light to prevent decomposition .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the chloromethyl group in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. The chloromethyl group’s electrophilicity is influenced by conjugation with the oxazole ring and nitro group. Solvent effects (e.g., dielectric constant of DMSO) can be incorporated via polarizable continuum models (PCM) to refine predictions .
Q. What strategies mitigate unintended nitro group reduction during catalytic hydrogenation or metal-mediated reactions?
- Methodological Answer :
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
- Methodological Answer : Single-crystal X-ray diffraction confirms bond lengths (e.g., C-Cl ~1.73 Å) and dihedral angles between the oxazole and nitrophenyl groups. Data collection at low temperature (100 K) minimizes thermal motion artifacts. Refinement software (e.g., SHELXL) resolves disorder in chloromethyl conformers .
Q. How do electronic effects of the nitro group influence the compound’s photostability and electronic spectra?
- Methodological Answer : UV-Vis spectroscopy (λmax ~350 nm) reveals π→π* transitions enhanced by the nitro group’s electron-withdrawing effect. Time-dependent DFT (TD-DFT) correlates experimental spectra with frontier molecular orbitals. Photodegradation studies under UV light (λ = 254 nm) assess stability, with HPLC tracking decomposition products .
Q. What experimental approaches reconcile contradictions in reported biological activities of structurally similar oxazoles?
- Methodological Answer :
- Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .
- Perform SAR studies by synthesizing analogs (e.g., replacing the nitro group with cyano or methoxy) to isolate contributing factors .
- Use molecular docking to compare binding affinities with target proteins (e.g., kinases) .
Contradictions in Literature
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
